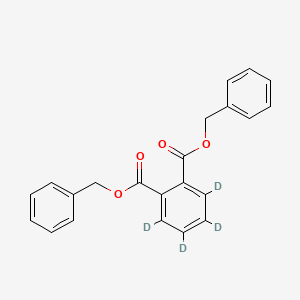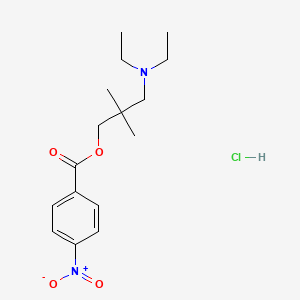
5-氘代烯丙基溴
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl-d5 Bromide is the labelled analogue of Allyl Bromide . It is used as a reagent in the synthesis of Resveratrol derivatives .
Synthesis Analysis
Allyl bromide can be synthesized by bromination or substitution . A model reaction was performed with an allylated compound under similar reaction conditions, and a deallylation product was observed .
Molecular Structure Analysis
The molecular formula of Allyl Bromide is CHBr . The average mass is 120.976 Da and the Monoisotopic mass is 119.957458 Da .
Chemical Reactions Analysis
Allyl Bromide is an electrophilic alkylating agent . It reacts with nucleophiles, such as amines, carbanions, alkoxides, etc., to introduce the allyl group .
Physical and Chemical Properties Analysis
Allyl Bromide is a clear liquid with an intense, acrid, and persistent smell . It is highly flammable . The density is 1.4±0.1 g/cm3, boiling point is 68.1±9.0 °C at 760 mmHg, vapour pressure is 153.5±0.1 mmHg at 25°C, enthalpy of vaporization is 30.2±0.0 kJ/mol, and flash point is -2.2±0.0 °C .
科学研究应用
烯丙基-烯丙基交叉偶联在天然产物合成中的应用
5-氘代烯丙基溴在烯丙基-烯丙基交叉偶联反应中发挥着至关重要的作用,该反应是一种重要的交叉偶联反应,为直接构建1,5-二烯提供了实用的合成路线 . 这些1,5-二烯在萜类化合物中含量丰富,是化学合成中的重要结构单元 . 衍生自不同金属(包括Pd、Ni、Cu、Ir等)的催化剂已被广泛研究,并表现出优异的区域选择性和对映选择性控制 . 该策略已成功应用于多个复杂天然产物的立体选择性全合成 .
寡核苷酸纳米组装体的开发
5-氘代烯丙基溴已用于开发与小分子结合的寡核苷酸纳米组装体 . 一种独特的烯丙基溴卤代支架表现出与寡核苷酸的腺嘌呤核碱基的特定相互作用,导致自组装纳米结构的形成 . 这代表着巨大的需求和科学挑战,并显示出在生物医学应用方面的巨大潜力 .
小分子的合成
5-氘代烯丙基溴用于合成小分子 . 它是一种试剂级化合物,含有<=1000 ppm环氧丙烷作为稳定剂 . 它用于合成各种用于不同应用的小分子
安全和危害
未来方向
Allyl Bromide has been used in the synthesis of Resveratrol derivatives . It has also been used in the unlocking of amides through simple treatment with allyl bromide, creating a common platform for accessing a diverse range of nitrogen-containing functional groups such as primary amides, sulfonamides, primary amines, N-acyl compounds (esters, thioesters, amides), and N-sulfonyl esters .
作用机制
Target of Action
Allyl-d5 bromide is primarily used as a reagent in the synthesis of various organic compounds, including polymers, pharmaceuticals, and perfumes . It is particularly useful in proteomics research . The compound’s primary targets are therefore the molecules it reacts with during these synthesis processes.
Mode of Action
Allyl-d5 bromide is an electrophilic alkylating agent . It undergoes nucleophilic substitution reactions, where a nucleophile, such as an amine or carbanion, attacks the electrophilic carbon in the allyl group . This reaction is often catalyzed by metals . For example, in the synthesis of 2,6-disubstituted 4-bromotetrahydropyrans, allyl bromide reacts with aldehydes in the presence of a Zn/ZnBr2 catalytic system .
Biochemical Pathways
The exact biochemical pathways affected by Allyl-d5 bromide depend on the specific reactions it is involved in. For instance, in the synthesis of 2,6-disubstituted 4-bromotetrahydropyrans, the compound participates in the Prins cyclisation, a key step in the formation of tetrahydropyran rings . These rings are prominent structural motifs in many natural products showing various biological activities .
Result of Action
The result of Allyl-d5 bromide’s action is the formation of new organic compounds. For example, it can react with aldehydes to form 2,6-disubstituted 4-bromotetrahydropyrans . These compounds have various applications, from serving as structural motifs in natural products to potential activity as antiviral and anticancer agents .
Action Environment
The action of Allyl-d5 bromide can be influenced by various environmental factors. For instance, the presence of a catalyst, such as Zn/ZnBr2, can significantly enhance its reactivity . Additionally, the solvent used can also affect the reaction. For example, the use of tetrahydrofuran (THF) has been shown to facilitate the formation of the Grignard reagent in reactions involving Allyl-d5 bromide .
生化分析
Biochemical Properties
Allyl-d5 Bromide is an electrophilic alkylating agent . It reacts with nucleophiles, such as amines, carbanions, alkoxides, etc., to introduce the allyl group . This interaction with various biomolecules plays a crucial role in its biochemical reactions.
Molecular Mechanism
The molecular mechanism of Allyl-d5 Bromide involves its interaction with p-orbitals of a pi system like allyl (3 conjugated p-orbitals) which is a bit like construction: build the house (orbitals) first, and fill it with people (electrons) second . This interaction at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, contributes to its effects.
属性
IUPAC Name |
3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2/i1D2,2D,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELZAPQIKSEDF-RHPBTXKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why was allyl-d5 bromide chosen for this study on the allyl radical?
A1: Allyl-d5 bromide (C₃D₅Br) played a crucial role in confirming the identity and understanding the behavior of the allyl radical (C₃H₅). When allyl-d5 bromide was flash photolyzed, the resulting spectrum displayed a noticeable shift in the diffuse band system compared to the spectrum obtained from regular allyl bromide (C₃H₅Br) []. This isotopic shift, caused by the difference in mass between hydrogen and deuterium, provided strong evidence that the observed bands indeed originated from the allyl radical.
Q2: What information about the allyl radical was gained from using allyl-d5 bromide?
A2: The observed spectral shift using allyl-d5 bromide confirmed the assignment of the diffuse band system to the allyl radical. Additionally, the diffuse nature of these bands, observed in both the regular and deuterated forms, indicated predissociation of the excited allyl radical. This observation allowed the researchers to determine an upper limit for the dissociation energy of the allyl radical, a key thermodynamic property [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

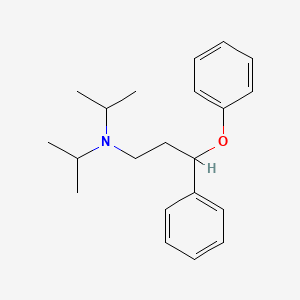
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
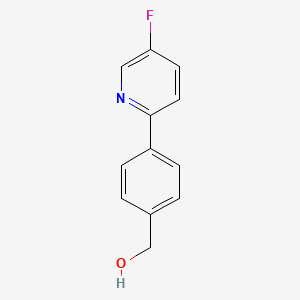

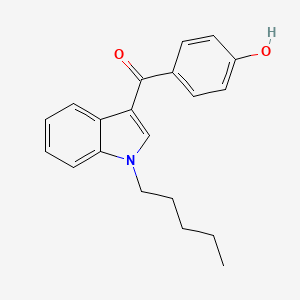
![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)
